

Technical Guide: Basic Properties of Ethyl (2Z)-2-Cyano-2-Methoxyiminoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl (2Z)-2-cyano-2-methoxyiminoacetate

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for **ethyl (2Z)-2-cyano-2-methoxyiminoacetate** is limited. This guide provides available information on its (E)-isomer and the closely related analogue, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma), to offer insights into its potential properties. All information pertaining to analogues is clearly identified.

Introduction

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is an organic compound of interest in synthetic chemistry. Its structure, featuring a cyano group, an ester, and a methoxyimino group, suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The geometry of the methoxyimino group, specifically the (2Z)-configuration, can significantly influence the molecule's reactivity and biological activity. This document aims to provide a comprehensive overview of its fundamental properties by drawing parallels with its better-studied isomers and analogues.

Physicochemical Properties

Specific experimental data for **ethyl (2Z)-2-cyano-2-methoxyiminoacetate** are not readily available in the cited literature. The following tables summarize the known properties of the related (E)-isomer and the hydroxyimino analogue to provide an estimated profile.

Table 1: General and Physicochemical Properties

Property	Ethyl (2Z)-2-cyano-2-methoxyiminoacetate	(E)-Ethyl 2-cyano-2-(methoxyimino)acetate	Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)
Molecular Formula	C ₆ H ₈ N ₂ O ₃	C ₆ H ₈ N ₂ O ₃ [1]	C ₅ H ₆ N ₂ O ₃ [2][3]
Molecular Weight	156.14 g/mol	156.14 g/mol [1]	142.11 g/mol [2][4]
CAS Number	Not Available	57336-63-7[1]	3849-21-6[3][5]
Appearance/Form	Not Available	Neat[1]	White to off-white or light yellow solid/powder[4][5]
Melting Point	Not Available	Not Available	130-132 °C[5]
Boiling Point	Not Available	Not Available	259.65 °C (rough estimate)[5]
Density	Not Available	Not Available	1.48 g/cm ³ (rough estimate)[5]
pKa	Not Available	Not Available	6.18 ± 0.10 (Predicted)[5]

Table 2: Solubility Data for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)

Solvent	Solubility	Notes
DMSO	100 mg/mL (703.68 mM)[4]	Ultrasonic assistance may be required.[4]
Methanol	Slightly soluble[5]	
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (17.59 mM)[4]	Clear solution.[4]
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (17.59 mM)[4]	Clear solution.[4]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (17.59 mM)[4]	Clear solution.[4]

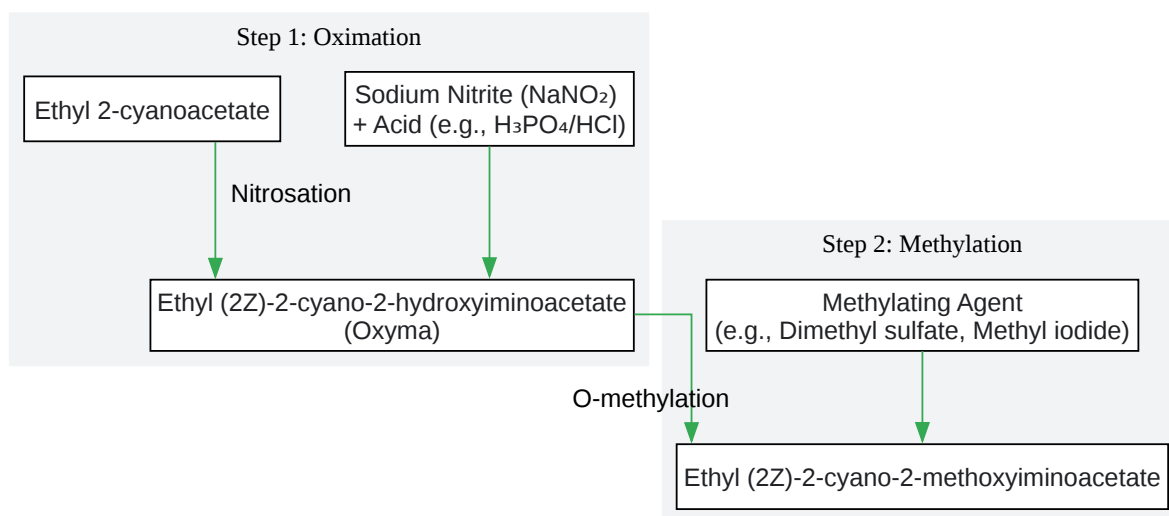
Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of **ethyl (2Z)-2-cyano-2-methoxyiminoacetate** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-documented synthesis of its hydroxyimino analogue, followed by a standard methylation reaction.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process:

- Oximation: Reaction of ethyl 2-cyanoacetate with a nitrosating agent to form ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.
- Methylation: O-methylation of the resulting oxime to yield the target compound.



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Caption: Proposed two-step synthesis of **ethyl (2Z)-2-cyano-2-methoxyiminoacetate**.

Experimental Protocol for Step 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

This protocol is adapted from the synthesis of the hydroxyimino analogue.[2]

- **Reaction Setup:** To a mixture of ethyl cyanoacetate (5g, 44.2 mmol) and sodium nitrite (2.87g, 41.5 mmol) in 35 mL of water at room temperature, add phosphoric acid (1.83 mL, 27 mmol).
- **Heating:** Warm the mixture to 40°C and stir for one hour.
- **Acidification:** Add hydrochloric acid (3.69 mL) to the mixture and continue stirring for 18 hours.
- **Extraction:** Extract the mixture three times with diethyl ether.

- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
- **Purification:** Purify the residue by column chromatography on silica gel to yield ethyl (2Z)-2-cyano-2-hydroxyiminoacetate.

Proposed Experimental Protocol for Step 2: Methylation

This is a general procedure for the O-methylation of oximes. The specific conditions for ethyl (2Z)-2-cyano-2-hydroxyiminoacetate may require optimization.

- **Dissolution:** Dissolve ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in a suitable aprotic solvent (e.g., DMF, acetone).
- **Base Addition:** Add a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) and stir to form the oximate anion.
- **Methylating Agent:** Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature (e.g., 0°C to room temperature).
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Stability and Reactivity

Stability

- **Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma):** The powder form is stable for 3 years at -20°C and 2 years at 4°C.^[4] In solution (e.g., in DMSO), it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.^[4] It is important to avoid repeated freeze-thaw cycles.^[4]

- **Ethyl (2Z)-2-cyano-2-methoxyiminoacetate**: Specific stability data is not available. As an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions. The methoxyimino group is generally more stable than the hydroxyimino group towards certain reagents.

Reactivity

- The cyano and ester functionalities can undergo various chemical transformations.
- The methoxyimino group is generally stable but can be involved in specific reactions under certain conditions.
- The (E)-isomer is known to be an intermediate in the synthesis of the fungicide Cymoxanil, indicating its utility in building more complex molecular scaffolds.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for **ethyl (2Z)-2-cyano-2-methoxyiminoacetate** was found. For reference, the ¹H NMR data for the precursor is provided.

Table 3: ¹H NMR Data for Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Solvent
1.28 ppm	Triplet (t)	3H	-CH ₃	DMSO-d ₆ [2]
4.32 ppm	Quartet (q)	2H	-CH ₂ -	DMSO-d ₆ [2]

Conclusion

Ethyl (2Z)-2-cyano-2-methoxyiminoacetate is a compound for which detailed experimental data remains scarce in public literature. This guide has provided a summary of the available information for its (E)-isomer and its hydroxyimino analogue, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, to serve as a valuable resource for researchers. A plausible synthetic pathway has been proposed to facilitate its preparation in a laboratory setting. Further experimental investigation is required to fully characterize the physicochemical properties, stability, reactivity, and spectroscopic profile of this specific isomer.

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- To cite this document: BenchChem. [Technical Guide: Basic Properties of Ethyl (2Z)-2-Cyano-2-Methoxyiminoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038545#ethyl-2z-2-cyano-2-methoxyiminoacetate-basic-properties]

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